5-(1h-1,2,3-Triazol-1-yl)azepan-2-one
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Overview
Description
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is a chemical compound with the molecular formula C8H12N4O. It is characterized by the presence of a triazole ring attached to an azepanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-1-yl)azepan-2-one typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of triazole-containing compounds .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)azepan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole ring without the azepanone structure.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Azepan-2-one: The azepanone structure without the triazole ring.
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is unique due to the combination of the triazole ring and azepanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both the triazole ring and azepanone structure allows for versatile reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(triazol-1-yl)azepan-2-one |
InChI |
InChI=1S/C8H12N4O/c13-8-2-1-7(3-4-9-8)12-6-5-10-11-12/h5-7H,1-4H2,(H,9,13) |
InChI Key |
OLOHPIPFFCDCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1N2C=CN=N2 |
Origin of Product |
United States |
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